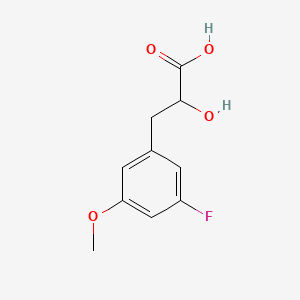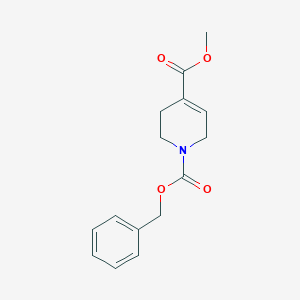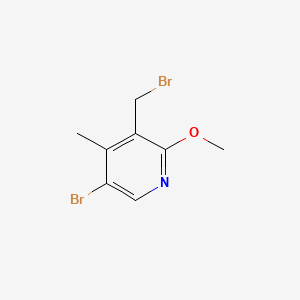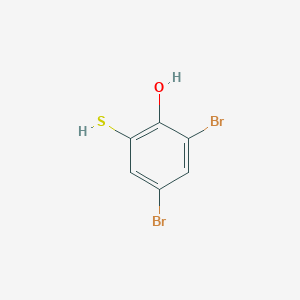![molecular formula C25H23NO5 B15301990 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid CAS No. 2866308-21-4](/img/structure/B15301990.png)
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. The furan ring is then introduced through a series of reactions involving carboxylation and cyclization. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins and enzymes, while the furan ring can participate in electron transfer reactions. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
- (1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-l-proline
- Fmoc-L-Arg (Me, Me)-OH (symmetrical)
- Fmoc-Nw-nitro-L-arginine
Uniqueness
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the Fmoc group, piperidine ring, and furan ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
2866308-21-4 |
|---|---|
Fórmula molecular |
C25H23NO5 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23-10-9-22(31-23)16-11-13-26(14-12-16)25(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,16,21H,11-15H2,(H,27,28) |
Clave InChI |
FLRDAXWTIJKHHN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)





